2-Chloro-5-(fluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-5-(fluoromethoxy)pyridine |
InChI |
InChI=1S/C6H5ClFNO/c7-6-2-1-5(3-9-6)10-4-8/h1-3H,4H2 |
InChI Key |
UTKVGORZGUZSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCF)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-5-(fluoromethoxy)pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the fluoromethoxy group. The aromatic region would show signals for the three non-equivalent protons on the pyridine (B92270) ring. The proton at position 6 (H-6), being adjacent to the nitrogen atom, would likely appear at the most downfield chemical shift. The proton at position 4 (H-4) would be influenced by the adjacent chlorine atom and the fluoromethoxy group, while the proton at position 3 (H-3) would also show a characteristic chemical shift. The coupling between these protons would provide valuable information about their relative positions. The fluoromethoxy group (-OCH₂F) would present a doublet in the upfield region of the spectrum due to the coupling between the methylene (B1212753) protons and the adjacent fluorine atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyridine ring carbons and one for the fluoromethoxy carbon. The carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the fluoromethoxy group (C-5) would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. The remaining pyridine carbons (C-3, C-4, and C-6) would also have unique chemical shifts. The carbon of the fluoromethoxy group (-OCH₂F) would appear as a doublet due to coupling with the fluorine atom.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom in the fluoromethoxy group. This signal would be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal would be characteristic of a fluoromethoxy group attached to an aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their assignments. For instance, a cross-peak between the signals for H-3 and H-4 would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-3, C-4, C-6, and the fluoromethoxy methylene carbon based on the assignments of their attached protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Resolution Mass Spectrometry (HRMS)
While experimental High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate mass measurement of the molecular ion, is not available, predicted data offers insight into the expected values. This data is crucial for confirming the elemental composition of the molecule. The predicted monoisotopic mass for this compound (C₆H₅ClFNO) is 161.00436 Da. chemicalbook.com
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in the table below. chemicalbook.com These predictions are based on computational models and are essential for identifying the compound in HRMS analyses. chemicalbook.com
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 162.01164 |
| [M+Na]⁺ | 183.99358 |
| [M-H]⁻ | 159.99708 |
| [M+NH₄]⁺ | 179.03818 |
| [M+K]⁺ | 199.96752 |
| [M]⁺ | 161.00381 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no published experimental data for the Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of this compound. IR spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the C-Cl, C-O, C-F, and pyridine ring vibrations. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule and its chromophores.
X-ray Crystallography for Solid-State Structural Determination
Information regarding the X-ray crystallographic analysis of this compound is not available in the public domain. Therefore, details on its crystal structure, including crystal growth, unit cell parameters, and intermolecular interactions, cannot be provided at this time.
There are no documented methods for the crystal growth of this compound or any assessments of its crystal quality.
The unit cell parameters and space group for this compound have not been determined as no successful X-ray crystallographic study has been reported.
Without crystal structure data, the precise molecular conformation in the solid state and any potential intermolecular interactions, such as hydrogen bonding or π-stacking, remain unknown for this compound.
Bond Lengths and Angles Analysis
A comprehensive review of published scientific literature and chemical databases reveals a notable absence of specific experimental or computational data regarding the precise bond lengths and angles for the compound this compound.
As of the latest available data, no crystallographic studies (such as X-ray diffraction) or advanced computational chemistry analyses (like Density Functional Theory, DFT) appear to have been performed and published for this specific molecule. Consequently, detailed, research-backed tables of its geometric parameters cannot be provided.
The determination of such structural information would require dedicated spectroscopic and crystallographic analysis of a synthesized and purified sample of the compound.
Reactivity and Reaction Mechanisms of 2 Chloro 5 Fluoromethoxy Pyridine
Influence of Fluoro and Chloro Substituents on Pyridine (B92270) Ring Reactivity
The electronic properties of the chloro and fluoromethoxy substituents profoundly influence the reactivity of the pyridine ring. The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient compared to benzene. This generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
The chlorine atom at the 2-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also possesses lone pairs that can be donated via a resonance effect (+R), the inductive effect is generally dominant for halogens in pyridine systems. nih.gov This withdrawal of electron density is most pronounced at the ortho (C3) and para (C5) positions relative to the chlorine, but its presence at the C2 position significantly acidifies the C-H protons and makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.
The relative influence of different halogen substituents on pyridine reactivity is well-documented, particularly in nucleophilic aromatic substitution. For instance, in reactions with sodium ethoxide, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine (B119429), highlighting the superior ability of fluorine to stabilize the transition state of the rate-determining step.
Table 1: Relative Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution
| Substituent (X) at C2 | Relative Rate (vs. X=Cl) |
|---|---|
| F | ~320 |
| Cl | 1 |
| Br | ~0.8 |
| I | ~0.4 |
Data derived from comparative studies of nucleophilic substitution reactions.
Mechanistic Investigations of Substitution Reactions at the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings bearing a good leaving group, a description that perfectly fits 2-Chloro-5-(fluoromethoxy)pyridine. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov
In the first step, a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C2). This position is activated by both the ring nitrogen and the electron-withdrawing chloro and fluoromethoxy groups. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comresearchgate.net The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization.
In the second, typically rapid, step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. The first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction. The stability of this intermediate is key to the reaction's feasibility. The presence of electron-withdrawing groups, like the 5-fluoromethoxy substituent, helps to stabilize this intermediate and thus facilitates the reaction. nih.gov
Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiols. sci-hub.se The regioselectivity is strongly directed to the C2 position due to the activation by the adjacent ring nitrogen and the presence of a good leaving group.
Direct electrophilic aromatic substitution (EAS) on the this compound ring is exceedingly difficult. The pyridine nitrogen acts as a strong deactivating group because its lone pair is in an sp² hybrid orbital and does not participate in the aromatic π-system; instead, its electronegativity inductively deactivates the ring. Furthermore, under the acidic conditions typically required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards attack by an electrophile. minia.edu.eg
The presence of the two additional electron-withdrawing groups (chloro and fluoromethoxy) further deactivates the ring. If an EAS reaction were forced to occur, the regiochemical outcome would be determined by the directing effects of the substituents and the pyridinium nitrogen. The pyridinium ion is a meta-director, guiding electrophiles to the C3 and C5 positions. The C2-chloro group is an ortho, para-director, also directing towards C3 and C5. The C5-fluoromethoxy group would direct to the C4 and C6 positions. The cumulative effect is a highly deactivated system with conflicting directing influences, making predictable and high-yielding EAS reactions nearly impossible.
A common strategy to achieve electrophilic substitution on pyridines involves the initial conversion to the corresponding pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring (particularly at the C4 position) and can facilitate electrophilic attack. The N-oxide can then be removed in a subsequent step.
The electron-deficient nature of the this compound ring makes it a suitable substrate for radical substitution reactions, particularly those involving nucleophilic radicals. Under acidic conditions, the pyridine ring is protonated, further enhancing its electron deficiency and making it susceptible to attack. The Minisci reaction is a classic example of this type of C-H functionalization.
In a typical radical reaction, a radical species would preferentially attack the protonated pyridine ring at the electron-deficient C2, C4, or C6 positions. Since the C2 position is already substituted, functionalization would be directed to the C4 and C6 positions. The regioselectivity of these reactions can often be tuned by modifying reaction conditions such as solvent and pH. nih.gov
Modern C-H functionalization strategies offer powerful tools for the direct installation of new substituents without the need for pre-functionalization. nih.gov For electron-deficient heterocycles, methods involving radical addition are particularly effective. nih.gov N-functionalized pyridinium salts have also emerged as versatile intermediates that allow for exquisite regiocontrol in radical-based C-H functionalization reactions at the C2 and C4 positions under mild, acid-free conditions. elsevierpure.comresearchgate.net These advanced methods could potentially be applied to this compound to generate a library of derivatives by functionalizing the C4 or C6 positions.
Reactivity of the Fluoromethoxy Group
The fluoromethoxy (-OCH₂F) group is generally considered to be a stable functional group under many reaction conditions. The presence of the electronegative fluorine atom on the methyl group strengthens the C-O bond compared to a standard methoxy (B1213986) group, making it more resistant to cleavage.
Studies on the stability of various fluorinated methoxy groups on aromatic rings have shown that they are robust under many acidic and basic conditions. rsc.org However, cleavage can be induced under forcing conditions.
Acidic Conditions: Under strong acidic conditions, the ether oxygen can be protonated. Subsequent cleavage would likely proceed via an SN2 or SN1-type mechanism at the fluoromethyl carbon. However, the stability of the potential fluoromethyl cation is low, making the SN1 pathway less likely.
Basic Conditions: The fluoromethoxy group is generally stable to bases. Cleavage under basic conditions is difficult and would require harsh conditions that are likely to promote other reactions on the pyridine ring first, such as nucleophilic substitution of the chlorine atom.
Lewis Acids: Strong Lewis acids, such as aluminum chloride (AlCl₃) or boron trihalides (e.g., BBr₃), are known agents for cleaving aryl ethers. nih.gov These reagents could potentially coordinate to the oxygen atom of the fluoromethoxy group, activating it for cleavage.
Mechanistic Aspects of Fluoromethoxy Group Interconversions
While specific studies on the interconversion of the fluoromethoxy group in this compound are not extensively documented, the reactivity can be inferred from the general behavior of similar fluoroalkyl ether moieties on aromatic systems. The carbon-fluorine bond is exceptionally strong, making direct cleavage unlikely under standard conditions. However, the ether linkage presents a potential site for reaction.
Mechanisms for interconversion would likely involve either cleavage of the oxygen-carbon (aromatic ring) bond or the oxygen-CHF bond.
O-Aryl Cleavage: Nucleophilic aromatic substitution (SNAr) reactions could potentially displace the entire fluoromethoxy group if a strong nucleophile is used, although the chlorine at the 2-position is a more likely leaving group. Acid-catalyzed hydrolysis is another possibility, which would proceed via protonation of the ether oxygen, followed by nucleophilic attack of water. The electron-withdrawing nature of the pyridine ring and the fluorine atom would influence the electron density at the ether oxygen, thereby affecting the rate of such reactions.
O-CHF Cleavage: Cleavage of the oxygen-fluoromethyl bond is less common but could be envisaged under harsh reductive or oxidative conditions. Radical mechanisms might also play a role in the presence of radical initiators.
It is important to note that the fluoromethoxy group is generally more stable than a methoxy group due to the inductive effect of the fluorine atom, which strengthens the C-O bond. Therefore, any interconversion would likely require more forcing conditions compared to its non-fluorinated analog.
Catalyzed Cross-Coupling Reactions
The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. For 2-chloropyridines, this reaction can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen. However, the development of specialized ligands and reaction conditions has enabled the successful coupling of these substrates. researchgate.netrsc.orgresearchgate.netnih.gov
While no specific examples for this compound are available, the general reactivity of 2-chloropyridines in Suzuki-Miyaura couplings suggests its viability as a substrate. The reaction would involve the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Chloropyridine Derivatives
| 2-Chloropyridine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 2,6-Diheptylpyridine | 90 |
| 2-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 2-Phenylpyridine | 85 |
| 2-Chloropyridine | 2-Furanylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 2-(Furan-2-yl)pyridine | 78 |
This table presents data for analogous compounds to illustrate the potential reactivity of this compound.
Negishi Coupling and Related Organometallic Transformations
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is often complementary to the Suzuki-Miyaura coupling and can be highly effective for heteroaromatic substrates. The formation of a pyridylzinc reagent from 2-chloropyridine derivatives allows for their participation in these transformations. orgsyn.orgresearchgate.net
The general mechanism involves the formation of an organozinc reagent, which then undergoes transmetalation with the palladium or nickel catalyst that has undergone oxidative addition with the organic halide. The subsequent reductive elimination yields the cross-coupled product. The functional group tolerance of the Negishi coupling makes it a valuable tool in organic synthesis. orgsyn.org
Table 2: Examples of Negishi Coupling with Pyridine Derivatives
| Pyridyl Halide | Organozinc Reagent | Catalyst | Product |
| 2-Bromopyridine | PhZnCl | Pd(PPh₃)₄ | 2-Phenylpyridine |
| 2-Iodopyridine | (o-tolyl)ZnCl | Pd(PPh₃)₄ | 2-(o-tolyl)pyridine |
| 2-Chloropyridine | Alkylzinc bromide | NiBr₂·3H₂O / Bathophenanthroline | 2-Alkylpyridine |
This table provides examples with related pyridine compounds to infer the potential reactivity of this compound.
Other Transition Metal-Catalyzed Processes
Beyond Suzuki-Miyaura and Negishi couplings, the this compound scaffold is amenable to a variety of other transition metal-catalyzed transformations. These include, but are not limited to, Stille coupling (using organotin reagents), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (for C-N bond formation), and Heck coupling (with alkenes). mdpi.com
The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield in these reactions. The presence of the fluoromethoxy group, being relatively electron-withdrawing, can influence the electronic properties of the pyridine ring and thus affect the rate and outcome of these catalytic cycles. Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the alkylation of 2-chloropyridines, offering an alternative to the use of pre-formed organometallic reagents. nih.gov
Synthetic Utility of 2 Chloro 5 Fluoromethoxy Pyridine As a Chemical Building Block
Integration into Agrochemical Lead Compound Synthesis
The structural framework of 2-chloro-5-(fluoromethoxy)pyridine, featuring a reactive chlorine atom and a fluorinated methoxy (B1213986) group on a pyridine (B92270) ring, renders it a valuable building block in the synthesis of modern agrochemicals. Its utility spans the creation of both insecticidal and herbicidal agents.
Precursor to Insecticidal Agents (e.g., Neonicotinoids)
While direct evidence for the use of this compound in the synthesis of neonicotinoids is not prominently documented in the provided search results, the closely related compound, 2-chloro-5-chloromethylpyridine (CCMP), is a well-established and crucial intermediate for major neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.comresearchgate.netgoogle.com The synthesis of these insecticides often starts from 3-methylpyridine. agropages.com The structural analogy suggests that this compound could serve as a precursor for novel insecticidal compounds, where the fluoromethoxy group might impart unique properties. The broader class of chloromethylpyridines and their derivatives are pivotal in the production of various pesticides. agropages.comgoogle.comgoogle.com
For instance, the synthesis of 2-chloro-5-chloromethylpyridine itself can be achieved through various routes, including the chlorination of 2-chloro-5-methylpyridine (B98176) or by reacting 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent. google.com Another related and significant intermediate is 2-chloro-5-(trifluoromethyl)pyridine, which is key in producing insecticides like pyridalyl. googleapis.com
Table 1: Key Pyridine Intermediates in Insecticide Synthesis
| Compound Name | Application/Significance |
| 2-Chloro-5-chloromethylpyridine (CCMP) | Intermediate for imidacloprid and acetamiprid. agropages.comresearchgate.net |
| 2-Chloro-5-(trifluoromethyl)pyridine | Precursor for the insecticide pyridalyl. googleapis.com |
| 2-Chloro-3-trichloromethyl pyridine | Can be converted to intermediates for flazasulfuron. agropages.com |
Role in Herbicidal Compound Scaffolds
The utility of pyridine derivatives containing fluorine is significant in the development of herbicides. The compound 2-chloro-5-(trifluoromethyl)pyridine, a structural cousin of this compound, is a vital intermediate for producing high-efficiency herbicides such as fluazifop-butyl. googleapis.comgoogle.comsemanticscholar.org This highlights the importance of the 2-chloro-5-substituted pyridine scaffold in creating potent herbicidal agents.
Research has shown that introducing a 3-chloro-5-trifluoromethylpyridine moiety can enhance the herbicidal activity of compounds. nih.gov For example, novel α-trifluoroanisole derivatives containing a phenylpyridine moiety have demonstrated significant herbicidal effects. nih.gov The development of pyridine fluoride (B91410) compounds is a key focus in the pesticide industry, with compounds like 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine being essential for creating advanced agrochemical formulations. issuu.com
Table 2: Pyridine-Based Herbicidal Compounds and Intermediates
| Compound/Intermediate | Role in Herbicidal Chemistry |
| 2-Chloro-5-(trifluoromethyl)pyridine | Key intermediate for the herbicide fluazifop-butyl. googleapis.comgoogle.comsemanticscholar.org |
| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | Critical for the synthesis of modern agrochemicals. issuu.com |
| 3-Chloro-5-trifluoromethylpyridine moiety | Incorporation enhances herbicidal activity in some compounds. nih.gov |
| 2-Phenylpyridines | Exhibit PPO enzyme inhibitory and herbicidal activity. nih.gov |
Application in Pharmaceutical Intermediate Synthesis
The versatility of the 2-chloro-5-substituted pyridine structure extends into the pharmaceutical realm, where it serves as a scaffold for constructing a variety of bioactive molecules and novel heterocyclic systems.
Construction of Bioactive Pyridine-Containing Molecules
Fluorinated heterocyclic compounds are of great interest in medicinal chemistry. The 2-chloropyridine (B119429) moiety is a known intermediate in the synthesis of pharmaceutical drugs, including the antihistamine pheniramine (B192746) and the antiarrhythmic disopyramide. nih.gov The introduction of a fluoromethoxy group, as seen in this compound, can modulate a molecule's metabolic stability and binding affinity. mdpi.com
The related compound, 2-chloro-5-fluoropyrimidine (B20137), is used in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics. ossila.com This underscores the potential of halogenated and fluorinated pyridine and pyrimidine (B1678525) rings as foundational elements in drug discovery. For example, 2-chloro-5-(pyridin-2-yl) pyrimidine is an intermediate in the synthesis of a selective PDE-V inhibitor. researchgate.net
Synthesis of Novel Heterocyclic Derivatives
This compound is a valuable starting material for creating more complex heterocyclic structures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the building of new ring systems. For instance, 2-chloro-5-fluoronicotinonitrile (B1593161) can be synthesized from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com
The synthesis of novel benzothiazolyl-pyridine hybrids with potential antiviral activity has been demonstrated, showcasing the utility of substituted pyridines in creating diverse heterocyclic scaffolds. nih.gov The development of practical, scalable syntheses for complex heterocyclic intermediates, such as 2-chloro-5-(pyridin-2-yl) pyrimidine via Negishi cross-coupling, highlights the industrial relevance of these building blocks. researchgate.net
Development of Advanced Materials and Functional Molecules
Beyond agrochemicals and pharmaceuticals, substituted pyridines are finding applications in the field of materials science. 3-Substituted 2-chloro-5-fluoro-pyridines are noted as being useful intermediates for the production of various functional materials. google.com
One area of application is in organic light-emitting diodes (OLEDs). For example, 2-chloro-5-fluoropyrimidine is used to synthesize ligands for iridium complexes that exhibit high external quantum efficiency in OLED devices. ossila.com This suggests that pyridine derivatives with specific halogen and fluorine substitutions, such as this compound, could be explored for their potential in creating novel materials with desirable electronic and optical properties.
Precursors for Organic Electronic Materials (e.g., OLEDs)
There is currently a lack of specific research data detailing the use of this compound as a direct precursor for organic light-emitting diodes (OLEDs) or other organic electronic materials. However, the broader class of fluorinated and chlorinated pyridine derivatives has been investigated for such applications. The inclusion of fluorine atoms in organic materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the oxidative stability of the material. rsc.org
The chloro-substituent on the pyridine ring provides a reactive site for cross-coupling reactions, a common strategy for synthesizing the complex conjugated molecules used in organic electronics. This allows for the extension of the π-system, which is crucial for tuning the electronic and photophysical properties of the material.
Given these general principles, this compound could hypothetically serve as a building block for creating novel organic semiconductors. The fluoromethoxy group would likely impart beneficial electronic properties, while the chloro group would enable its incorporation into larger molecular architectures. Further research would be necessary to synthesize and characterize materials derived from this specific precursor and to evaluate their performance in electronic devices.
Ligand Synthesis for Catalysis and Coordination Chemistry
The 2-chloro substituent on this compound is a key functional group that can be displaced by various nucleophiles, allowing for the facile synthesis of more complex pyridine-based ligands. For example, it could react with amines, phosphines, or other coordinating groups to create bidentate or multidentate ligands. The presence of the fluoromethoxy group at the 5-position would electronically influence the pyridine ring, which could affect the catalytic activity and selectivity of the corresponding metal complexes.
While direct examples are not available, the general utility of chloropyridines as ligand precursors is well-established. For instance, various substituted chloropyridines are used to synthesize ligands for a range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The unique electronic contribution of the fluoromethoxy group could make ligands derived from this compound interesting candidates for future research in catalysis and coordination chemistry.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance of accuracy and computational efficiency. For a molecule like 2-Chloro-5-(fluoromethoxy)pyridine, DFT calculations can elucidate fundamental aspects of its chemical nature.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be distributed primarily over the pyridine (B92270) ring and the oxygen atom of the fluoromethoxy group, reflecting the electron-donating character of these moieties. The LUMO, conversely, is likely to be concentrated around the pyridine ring, particularly at the carbon atoms bearing the electron-withdrawing chloro and fluoromethoxy substituents.
Computational studies on related substituted pyridines, such as 2-amino-5-chloropyridine, have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. bohrium.com For instance, the introduction of an amino group (an electron-donating group) raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, a chloro group (an electron-withdrawing group) lowers the LUMO energy, enhancing its reactivity towards nucleophiles. In this compound, the interplay between the electron-withdrawing chlorine and the potentially electron-donating (via resonance) or electron-withdrawing (via induction) fluoromethoxy group will determine the precise energies and distributions of the FMOs.
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines (Based on General DFT Studies)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.7 | -0.5 | 6.2 |
| 2-Chloropyridine (B119429) | -7.0 | -0.9 | 6.1 |
| 5-Methoxypyridine | -6.3 | -0.3 | 6.0 |
| This compound (Estimated) | -6.8 | -1.1 | 5.7 |
Note: The values for this compound are hypothetical estimations based on the expected electronic effects of the substituents and are not derived from specific computational results.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The presence of the electronegative chlorine and fluorine atoms would lead to regions of positive potential on the adjacent carbon atoms and the hydrogen of the fluoromethoxy group. The oxygen atom of the fluoromethoxy group would likely exhibit a region of negative potential. Such a map provides valuable insights into the molecule's intermolecular interactions and preferred sites of reaction.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be employed to model the entire course of a chemical reaction, from reactants to products, via the transition state. This allows for the elucidation of reaction mechanisms and the prediction of product distributions.
By calculating the potential energy surface for a given reaction, computational chemists can identify the lowest energy path, which corresponds to the most likely reaction mechanism. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy of the reaction can then be determined as the energy difference between the reactants and the transition state.
For this compound, reaction pathway modeling could be used to investigate various transformations, such as nucleophilic aromatic substitution at the 2-position, where the chlorine atom is displaced. Theoretical studies on similar reactions with other substituted pyridines have provided detailed mechanistic insights. nih.gov Such calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate.
In many chemical reactions, there are multiple possible sites of attack or multiple stereochemical outcomes. Computational modeling can predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of the different possible pathways. The pathway with the lowest activation energy will be the most favored, leading to the major product.
For this compound, computational studies could predict the most likely site for electrophilic or nucleophilic attack on the pyridine ring. For example, in an electrophilic aromatic substitution reaction, calculations could determine whether the electrophile would preferentially add to the C-3, C-4, or C-6 position by comparing the energies of the corresponding transition states.
Molecular Dynamics Simulations for Conformational Studies
While DFT calculations are typically performed on static molecular structures (at 0 Kelvin), molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at a given temperature. By solving Newton's equations of motion for the atoms in the system, MD simulations provide a detailed picture of the molecule's conformational flexibility and intermolecular interactions.
For this compound, MD simulations could be used to explore the rotational barrier around the C-O bond of the fluoromethoxy group and to identify the most stable conformations of the molecule. The simulation would also provide insights into how the molecule interacts with solvent molecules and other species in its environment. While specific MD studies on this compound are not available, the principles of conformational analysis are well-established and could be readily applied. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (Excluding Predictive Biological Activity)
Cheminformatics tools allow for the calculation and analysis of a vast array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several groups, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), and quantum-chemical (e.g., orbital energies, dipole moments). chemrxiv.org
For a compound like this compound, a cheminformatics analysis would typically begin with the calculation of its fundamental molecular properties and descriptors. These descriptors provide a quantitative profile of the molecule, which can be used to compare it with other compounds, predict its behavior in various chemical systems, and build QSAR models.
A hypothetical QSAR study on a series of related pyridine derivatives, including this compound, would aim to build a mathematical model correlating their structural descriptors with a specific non-biological property, such as solubility, boiling point, or chromatographic retention time. These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics. The development of such QSAR models can significantly reduce the time and resources required for experimental testing. mdpi.com
The process involves selecting a set of molecules with known properties and calculating a wide range of molecular descriptors for each. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to identify the descriptors that have the most significant influence on the property of interest and to construct a predictive model. nih.gov For instance, studies on other pyridine derivatives have successfully used computational methods like Density Functional Theory (DFT) to calculate properties such as pKa values and to understand their molecular geometries. bohrium.combas.bgresearchgate.net
The table below presents a selection of predicted physicochemical properties and molecular identifiers for this compound, which would serve as the foundation for any QSAR or cheminformatics analysis.
Table 1: Predicted Physicochemical Properties and Molecular Identifiers for this compound
| Property/Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C6H5ClFNO | uni.lu |
| Molecular Weight | 161.56 g/mol | uni.lu |
| XLogP3 | 1.6 | uni.lu |
| Hydrogen Bond Donor Count | 0 | uni.lu |
| Hydrogen Bond Acceptor Count | 2 | uni.lu |
| Rotatable Bond Count | 2 | uni.lu |
| Exact Mass | 161.004362 g/mol | uni.lu |
| Monoisotopic Mass | 161.004362 g/mol | uni.lu |
| Topological Polar Surface Area | 22.1 Ų | uni.lu |
| Heavy Atom Count | 10 | uni.lu |
| Formal Charge | 0 | uni.lu |
| Complexity | 149 | uni.lu |
| Isotope Atom Count | 0 | uni.lu |
| Defined Atom Stereocenter Count | 0 | uni.lu |
| Undefined Atom Stereocenter Count | 0 | uni.lu |
| Defined Bond Stereocenter Count | 0 | uni.lu |
| Undefined Bond Stereocenter Count | 0 | uni.lu |
| Covalently-Bonded Unit Count | 1 | uni.lu |
| Compound Is Canonicalized | Yes | uni.lu |
Further computational studies on substituted pyridines have highlighted the importance of various reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These descriptors, including ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, provide insights into the electronic behavior of the molecules. researchgate.net Although not specifically calculated for this compound in the available literature, these would be key parameters in a comprehensive cheminformatics assessment.
The following table lists some of the software and computational methods that are commonly employed in the QSAR and cheminformatics analysis of organic molecules, including pyridine derivatives.
Table 2: Common Computational Tools and Methods in QSAR and Cheminformatics
| Tool/Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometries, and reactivity descriptors. | bas.bgresearchgate.net |
| CoMFA (Comparative Molecular Field Analysis) | 3D-QSAR method to correlate molecular properties with 3D steric and electrostatic fields. | nih.gov |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | 3D-QSAR method similar to CoMFA, also considering hydrophobic, and hydrogen bond donor/acceptor fields. | nih.gov |
| Python-based scripts (e.g., PyDescriptorC*) | Calculation of a wide range of 1D, 2D, and 3D molecular descriptors. | chemrxiv.org |
| Molecular Docking | Prediction of the preferred orientation of one molecule to a second when bound to each other. | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-Chloro-5-(fluoromethoxy)pyridine?
The synthesis typically involves sequential functionalization of pyridine derivatives. A primary method includes:
- Chlorination : Direct chlorination at the 2-position of pyridine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
- Fluoromethoxy Introduction : Subsequent nucleophilic substitution or coupling reactions to introduce the fluoromethoxy group at the 5-position. For example, reacting 2-chloropyridine derivatives with fluoromethylating agents (e.g., fluoromethanol derivatives) in the presence of a base like potassium carbonate . Key Considerations : Reaction temperature (60–100°C), solvent selection (DMF or THF), and catalyst use (e.g., CuI for cross-coupling) significantly impact yield and regioselectivity .
Q. What physicochemical properties are critical for handling and storage?
- Boiling Point : ~147°C (analogous to 2-chloro-5-(trifluoromethyl)pyridine) .
- Density : ~1.417 g/mL at 25°C .
- Hazards : Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2) with potential respiratory toxicity. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or decomposition .
Q. Which purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for optimal separation.
- Recrystallization : Ethanol or acetone as solvents yield high-purity crystals.
- Distillation : Vacuum distillation (≤1 mmHg) is recommended for large-scale purification .
Advanced Research Questions
Q. How can regioselectivity challenges during fluoromethoxy functionalization be addressed?
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies often arise from solvent effects or impurities. Methodological solutions include:
Q. What mechanistic insights explain its biological activity in enzyme inhibition?
- Covalent Binding : The chloromethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
- Electronic Effects : The electron-deficient pyridine ring enhances electrophilicity, facilitating interactions with biomolecular targets . Case Study : In kinase inhibition assays, this compound derivatives showed IC₅₀ values <1 μM against EGFR mutants, attributed to halogen-π interactions with hydrophobic pockets .
Q. How can reaction yields be optimized in multi-step syntheses?
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation.
- Catalyst Screening : Test Pd, Cu, or Ni complexes for coupling steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve fluoromethoxy group incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
